4-(5-Oxopyrrolidin-2-yl)benzonitrile

Description

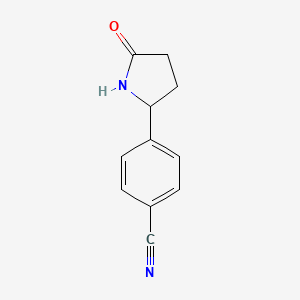

4-(5-Oxopyrrolidin-2-yl)benzonitrile is a benzonitrile derivative featuring a pyrrolidin-5-one (γ-lactam) ring. This structure combines the electron-withdrawing cyano group with a conformationally flexible pyrrolidinone moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in the design of kinase inhibitors, antiviral agents, and catalysts .

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-(5-oxopyrrolidin-2-yl)benzonitrile |

InChI |

InChI=1S/C11H10N2O/c12-7-8-1-3-9(4-2-8)10-5-6-11(14)13-10/h1-4,10H,5-6H2,(H,13,14) |

InChI Key |

YAFOOFJZFRODSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-(5-Oxopyrrolidin-2-yl)benzonitrile, differing in substituents, heterocycles, or functional groups. These variations influence physicochemical properties, biological activity, and synthetic routes.

4-((5-Oxopyrrolidin-2-yl)methyl)benzonitrile (Compound 19)

- Structure: Pyrrolidinone ring linked via a methylene group to the benzonitrile core.

- Synthesis : Prepared by deprotection of 4-((5-oxo-1-(p-methoxyphenyl)pyrrolidin-2-yl)methyl)benzonitrile using ceric ammonium nitrate (CAN) in MeCN/H₂O .

- Spectroscopy: Characterized by ¹³C-NMR (CDCl₃, 126 MHz), confirming the pyrrolidinone and benzonitrile moieties .

- Applications : Intermediate in photoredox/nickel dual catalysis for C–N bond formation.

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)

- Structure: Thiazolidinone ring replaces pyrrolidinone; includes trifluoromethyl and methoxy groups.

- Biological Activity : Binds to estrogen-related receptor α (ERRα) via hydrogen bonds with ARG 372 and hydrophobic interactions. Similarity screening identified 55 analogs, with 8 showing scores >0.30 .

- Key Differences: Thiazolidinone’s sulfur atom enhances metabolic stability compared to pyrrolidinone.

4-((1-Hydroxy-5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzonitrile (10a)

- Structure : Imidazole and pyridine substituents appended to benzonitrile.

- Key Differences: Extended π-system (quinoxaline) improves DNA intercalation properties.

4-(2,6-Dimethylphenylthio)benzonitrile

- Structure: Thioether linkage replaces pyrrolidinone.

- Synthesis : Prepared under transition metal-free conditions, characterized by IR, NMR, and elemental analysis .

- Applications : Precursor for sulfides/selenides in material science.

4-(5-Bromofuran-2-yl)benzonitrile (4a)

- Structure : Brominated furan substituent.

- Synthesis : Column chromatography (hexanes/EtOAc) yields halogenated analogs for cross-coupling reactions .

- Key Differences : Bromine enhances electrophilicity for Suzuki-Miyaura couplings.

4-[(4-Oxo-1,4-dihydropyrimidin-2-yl)amino]benzonitrile

- Structure: Pyrimidin-4-one ring linked via an amino group.

- Applications : Intermediate in synthesizing Etravirine (antiretroviral drug) .

- Key Differences: Pyrimidinone’s hydrogen-bonding capacity improves target affinity.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| This compound | 186.19 | 1.2 | 1 / 3 |

| 5FB | 447.35 | 2.8 | 2 / 5 |

| 10a | 418.44 | 3.1 | 1 / 6 |

| 4-(2,6-Dimethylphenylthio)benzonitrile | 255.35 | 3.5 | 0 / 2 |

| 4a | 248.08 | 2.9 | 0 / 2 |

| 4-[(4-Oxo-pyrimidin-2-yl)amino]benzonitrile | 212.21 | 1.5 | 2 / 4 |

*Predicted using ChemDraw.

Key Research Findings

- Pyrrolidinone vs. Thiazolidinone: Thiazolidinone derivatives (e.g., 5FB) exhibit higher metabolic stability due to sulfur’s electronegativity but lower solubility than pyrrolidinones .

- Halogenation Effects : Brominated analogs (e.g., 4a) enable cross-coupling reactions, expanding synthetic utility .

- Heterocyclic Diversity: Pyrimidinone and imidazole derivatives (e.g., 10a, ) show enhanced target affinity via hydrogen bonding and π-stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.